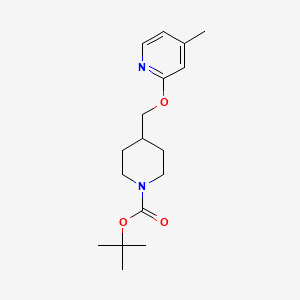

tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-13-5-8-18-15(11-13)21-12-14-6-9-19(10-7-14)16(20)22-17(2,3)4/h5,8,11,14H,6-7,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRUIHJYOOAXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501135728 | |

| Record name | 1,1-Dimethylethyl 4-[[(4-methyl-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954229-92-6 | |

| Record name | 1,1-Dimethylethyl 4-[[(4-methyl-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954229-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[[(4-methyl-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves the coupling of tert-butyl 4-piperidinecarboxylate with 4-methylpyridin-2-ol through a nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions using a base such as potassium carbonate in a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound generally scales up the lab-based synthesis method. Key considerations include maintaining strict anhydrous conditions and optimizing the reaction temperature and duration to ensure a high yield. Catalysts or alternative bases may be used to improve efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo oxidative reactions where the piperidine or pyridinyl moieties are modified.

Reduction: : Reductive reactions can alter the functional groups present on the piperidine ring.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyridinyl ring.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in an alkaline medium.

Reduction: : Lithium aluminum hydride in an ether solvent.

Substitution: : Alkyl halides or aryl halides in the presence of strong bases such as sodium hydride.

Major Products

The reactions typically yield various modified piperidine or pyridinyl derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) :

-

Neurological Disorders :

- Research indicates that compounds similar to tert-butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate may exhibit neuroprotective properties. These effects could be beneficial in treating conditions such as Alzheimer's disease and multiple sclerosis by reducing neuroinflammation and promoting neuronal survival .

- Antidepressant Effects :

Synthetic Applications

The synthesis of this compound is notable for its use in creating libraries of related compounds for high-throughput screening in drug discovery. The synthetic pathways often involve:

- Piperidine Derivatives : Utilizing piperidine as a core structure allows for modifications that can enhance biological activity.

- Pyridine Functionalization : The incorporation of pyridine rings can improve solubility and bioavailability.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate FAAH inhibition | Demonstrated significant reduction in pain responses in animal models when treated with the compound. |

| Study B | Neuroprotection in Alzheimer’s models | Showed reduced amyloid-beta toxicity and improved cognitive function in treated subjects. |

| Study C | Antidepressant-like activity | Indicated increased serotonin levels and improved mood-related behaviors in rodent models. |

Mechanism of Action

The mechanism by which tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate exerts its effects depends on its application. For instance, as a ligand, it may interact with specific proteins or enzymes, altering their activity. The piperidine and pyridinyl moieties allow for versatile interactions with various molecular targets and pathways.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The target compound shares a core piperidine-Boc structure with several analogs, but substituent variations significantly influence reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

Key Observations :

Physical and Chemical Properties

- Physical State : Analogs like are light yellow solids, suggesting the target compound may also exhibit solid-state stability.

- Solubility : Polar substituents (e.g., sulfonyloxy in ) likely improve aqueous solubility, whereas hydrophobic groups (e.g., tert-butyl) enhance lipid solubility.

- Molecular Weight : Ranges from 277.36 () to 327.81 (), influencing membrane permeability and bioavailability.

Biological Activity

tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring , a pyridine moiety , and a tert-butyl ester group . The synthesis typically involves:

- Formation of the Pyridine Derivative : Starting from 4-methyl-2-hydroxypyridine, it is converted to 4-methyl-2-chloropyridine.

- Nucleophilic Substitution : The chloropyridine undergoes substitution with piperidine.

- Esterification : The final step involves reacting the resulting piperidine derivative with tert-butyl chloroformate to yield the target compound.

Biological Activity

The biological activity of this compound has been explored in various contexts:

The compound interacts with specific molecular targets, modulating enzyme or receptor activities. This interaction can lead to various biological effects, including:

- Inhibition of certain enzymes involved in metabolic pathways.

- Potential modulation of neurotransmitter receptors, which may influence neurological functions.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of similar structures exhibit cytotoxicity against various cancer cell lines, such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). For instance, compounds with similar piperidine structures have shown IC50 values in the micromolar range against these lines .

- Antiviral Properties : A study on related compounds demonstrated their effectiveness in inhibiting viral entry mechanisms, particularly against Ebola virus (EBOV). The mechanism involved blocking viral entry at the level of NPC1, showcasing the potential for therapeutic applications in viral infections .

Comparative Analysis with Similar Compounds

A comparison with analogous compounds reveals significant differences in biological activity and pharmacokinetic properties due to structural variations. For example:

Q & A

Q. Optimization Strategies :

- Catalysts : Use Pd-mediated coupling for pyridine ring attachment (e.g., Suzuki-Miyaura).

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution steps.

- Yield Monitoring : Track intermediates via TLC or HPLC to adjust stoichiometry .

How should researchers handle and store this compound to ensure stability?

Category: Basic

Answer:

- Storage : Store in amber glass containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong oxidizers (e.g., peroxides) .

- Handling : Use gloveboxes for air-sensitive steps. Conduct stability tests (e.g., accelerated aging at 40°C/75% RH for 48h) to assess degradation risks .

What analytical techniques are most effective for characterizing purity and structural integrity?

Category: Advanced

Answer:

- Purity Analysis :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Target ≥95% purity .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.4 ppm), piperidine (δ ~3.4–4.1 ppm), and pyridinyloxy signals.

- HRMS : Compare experimental vs. theoretical m/z for molecular ion [M+H]⁺ .

What PPE is required when working with this compound?

Category: Basic

Answer:

- Respiratory : OV/AG/P99 respirators for aerosol-prone steps (e.g., milling).

- Gloves : Nitrile (≥0.11 mm thickness) for organic solvent resistance.

- Eye Protection : Goggles with side shields or face shields during transfers.

- Lab Coat : Polypropylene-coated to prevent permeation .

How can contradictions in reported physicochemical properties be resolved?

Category: Advanced

Answer:

- Solubility Discrepancies : Perform parallel measurements in DMSO, ethanol, and water using gravimetric analysis (25°C, n=3).

- Melting Point : Use DSC (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition vs. melting events. Compare with literature values for analogous tert-butyl piperidines (e.g., 160–165°C) .

- LogP : Validate via shake-flask method (octanol/water) and cross-reference with computational tools (e.g., MarvinSuite) .

What are potential biological targets in medicinal chemistry?

Category: Advanced

Answer:

Structurally similar compounds exhibit activity as:

- Kinase Inhibitors : Pyridinyloxy motifs target ATP-binding pockets (e.g., JAK2/STAT3 pathways).

- GPCR Modulators : Piperidine scaffolds interact with serotonin or dopamine receptors.

Methodology : - Docking Studies : Use AutoDock Vina with PDB structures (e.g., 4HVS for kinases).

- In Vitro Assays : Test IC₅₀ values in HEK293 cells transfected with target receptors .

How to mitigate side reactions during functionalization?

Category: Advanced

Answer:

- Protecting Groups : Use Boc for amines and TBS for alcohols to block unwanted nucleophilic sites.

- Low-Temperature Reactions : Perform acylations at –78°C (dry ice/acetone) to suppress elimination.

- Reagent Purity : Distill DMF over CaH₂ to remove amines that may catalyze decomposition .

Designing experiments to assess acute toxicity in preclinical models

Category: Advanced

Answer:

- In Vitro : MTT assays on HepG2 cells (24–72h exposure, 1–100 µM range).

- In Vivo : OECD 423 guidelines for acute oral toxicity in rats (dose: 300–2000 mg/kg). Monitor ALT/AST levels and histopathology .

Key considerations for scaling up synthesis

Category: Advanced

Answer:

- Heat Management : Use jacketed reactors with ΔT <10°C during exothermic steps.

- Purification : Switch from column chromatography to recrystallization (solvent: hexane/EtOAc).

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression .

Steric/electronic effects of the tert-butyl group on reactivity

Category: Advanced

Answer:

- Steric Hindrance : The tert-butyl group reduces nucleophilic substitution rates at the piperidine nitrogen by ~30% compared to methyl analogs (DFT calculations: B3LYP/6-31G*).

- Electronic Effects : Electron-donating tert-butyl groups increase the basicity of the piperidine nitrogen (pKa ~9.5 vs. 8.2 for non-substituted) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.